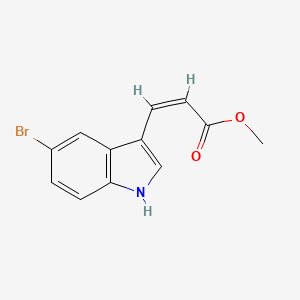
3-Amino-6-(methyl-d3)-pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-6-(methyl-d3)-pyridazine is a deuterated derivative of pyridazine, a heterocyclic aromatic organic compound. The presence of deuterium atoms in place of hydrogen atoms in the methyl group makes it particularly useful in various scientific research applications, including studies involving isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(methyl-d3)-pyridazine typically involves the introduction of a deuterated methyl group into the pyridazine ring. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: Utilizing deuterated reagents to replace hydrogen atoms with deuterium.
Direct Deuteration: Employing deuterated catalysts and solvents to facilitate the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound often involves large-scale deuteration processes, ensuring high purity and yield. Techniques such as gas-phase deuteration and catalytic deuteration are commonly used to achieve this.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-6-(methyl-d3)-pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine oxides, while substitution reactions can introduce various functional groups into the pyridazine ring.
Applications De Recherche Scientifique
3-Amino-6-(methyl-d3)-pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a labeled compound in reaction mechanism studies and kinetic isotope effect experiments.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs.
Industry: Applied in the development of new materials and catalysts, benefiting from its unique isotopic properties.
Mécanisme D'action
The mechanism by which 3-Amino-6-(methyl-d3)-pyridazine exerts its effects involves its interaction with molecular targets and pathways. The deuterium atoms in the compound can influence reaction rates and pathways due to the kinetic isotope effect, leading to different outcomes compared to non-deuterated analogs.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-6-methylpyridazine: The non-deuterated analog of 3-Amino-6-(methyl-d3)-pyridazine.
3-Amino-6-(methyl-d2)-pyridazine: A compound with two deuterium atoms in the methyl group.
3-Amino-6-(methyl-d1)-pyridazine: A compound with one deuterium atom in the methyl group.
Uniqueness
The uniqueness of this compound lies in its fully deuterated methyl group, which provides distinct advantages in isotopic labeling studies. This makes it particularly valuable in research areas where precise tracking of molecular transformations is required.
Propriétés
Numéro CAS |
1185309-73-2 |
|---|---|
Formule moléculaire |
C5H7N3 |
Poids moléculaire |
112.15 g/mol |
Nom IUPAC |
6-(trideuteriomethyl)pyridazin-3-amine |
InChI |
InChI=1S/C5H7N3/c1-4-2-3-5(6)8-7-4/h2-3H,1H3,(H2,6,8)/i1D3 |
Clé InChI |
KAZMCIGKULUUMR-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=NN=C(C=C1)N |
SMILES canonique |
CC1=NN=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5H-Thiazolo[4,5-b][1,4]thiazin-6(7H)-one](/img/structure/B14030658.png)
![7-Fluoro-2-hydroxy-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B14030659.png)






![Rac-(9H-fluoren-9-YL)methyl (1R,6S)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B14030693.png)



